molecular formula C22H20F2N4O3 B2634330 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one CAS No. 921539-51-7

2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one

Cat. No.: B2634330
CAS No.: 921539-51-7
M. Wt: 426.424
InChI Key: QNRDTWSFCCMETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative featuring a 4-fluorophenyl group at position 2 and a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety at position 6 of the pyridazinone core. The 5-methoxy substituent further modulates its electronic and steric properties. Its structural complexity arises from the dual fluorophenyl groups and the piperazine-carbonyl linkage, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c1-31-19-14-20(29)28(16-8-6-15(23)7-9-16)25-21(19)22(30)27-12-10-26(11-13-27)18-5-3-2-4-17(18)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRDTWSFCCMETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The 4-fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Piperazine Moiety: The piperazine ring is incorporated through a coupling reaction, typically using piperazine and a carbonyl-containing intermediate.

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Evaluation

Research indicates that compounds containing the piperazine moiety exhibit significant interactions with various biological targets, including receptors and enzymes. Studies have shown that derivatives similar to 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one can serve as inhibitors for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Case Studies

  • Monoamine Oxidase Inhibition : A study demonstrated that pyridazinones containing similar piperazine structures showed potent inhibition of MAO-A and MAO-B, with IC50 values in the low micromolar range, indicating potential use in treating depression and neurodegenerative disorders .
  • Anticancer Activity : In vitro studies on related compounds have shown promising cytotoxic effects against various cancer cell lines, suggesting that this class of compounds could be further explored for anticancer therapies .
  • Neurological Applications : The piperazine derivatives have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for conditions such as anxiety and schizophrenia .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one may have several therapeutic applications:

  • Antidepressant Agents : Due to its MAO inhibitory activity.
  • Anticancer Drugs : Based on observed cytotoxic effects in cell lines.
  • Neurological Disorders Treatment : Targeting neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, differing primarily in substituents on the piperazine ring or pyridazinone core. Key comparisons include:

Compound Name Substituents (Piperazine/Pyridazinone) Molecular Formula Molecular Weight Key Data/Findings Reference
Target Compound : 2-(4-Fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one 2-Fluorophenyl (piperazine), 4-Fluorophenyl (pyridazinone) C₂₂H₂₀F₂N₄O₃ 442.42 Synthetic yield not reported; spectral data (NMR/MS) not provided in evidence.
6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one 2-Chlorophenyl (piperazine), 4-Fluorophenyl (pyridazinone) C₂₂H₂₀ClFN₄O₃ 442.87 Structurally closest analogue; Cl substituent increases lipophilicity vs. F.
6b (Marine Drugs, 2012) : 6-Azido-N-(4-(3-azidopropoxy)-2-(4-(bis(4-fluorophenyl)methyl)piperazine-1-carbonyl)phenyl)hexanamide Bis(4-fluorophenyl)methyl (piperazine) C₃₃H₃₄F₂N₁₀O₃ 632.3 ([M + H]⁺) 85% yield; NMR shows distinct methylene signals (δ 1.39–1.79).
Pruvanserin Hydrochloride (Pharm. Forum, 2006) 4-Fluorophenethyl (piperazine), indole-3-carbonitrile C₂₂H₂₁FN₄O·HCl 412.89 CNS applications (insomnia/depression); highlights fluorophenyl's role in CNS targeting.
Compound 5 (Arylpiperazines Study) Trifluoromethylphenyl (piperazine) C₂₀H₂₂F₃N₅O 417.42 Demonstrates piperazine coupling strategies; trifluoromethyl enhances metabolic stability.

Key Observations

Substituent Effects on Physicochemical Properties: The 2-chlorophenyl analogue (CAS 921792-54-3) has higher molecular weight (442.87 vs. Fluorine vs. Chlorine: Fluorine’s electronegativity and smaller size may enhance hydrogen bonding and reduce steric hindrance compared to chlorine, favoring target engagement in hydrophilic pockets.

Synthetic Yields and Strategies: Compound 6b (85% yield) and 6c (93% yield) from highlight the impact of substituents on reaction efficiency. Bulky groups (e.g., bis(4-fluorophenyl)methyl in 6b) may slightly reduce yields compared to simpler arylpiperazines (e.g., 4-phenylpiperidine in 6c) .

Spectral and Analytical Data :

  • While NMR data for the target compound is absent, analogues like 6b and 6c show characteristic methylene (δ ~1.3–2.0) and aromatic proton signals (δ ~7.0–8.0), which could serve as benchmarks for structural validation .
  • Mass spectrometry (e.g., [M + H]⁺ peaks) helps confirm molecular weights, as seen in 6b (610.3) and 6c (519.3) .

Therapeutic Implications: Pruvanserin () and related arylpiperazines suggest fluorophenyl groups are frequently employed in CNS-active compounds due to their balance of lipophilicity and electronic effects . The pyridazinone core in the target compound may confer kinase inhibitory activity, analogous to pyridazinone-based PDE inhibitors (e.g., SMPR 2014.011 in ) .

Biological Activity

The compound 2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound consists of a pyridazinone core substituted with a 4-fluorophenyl group and a piperazine moiety. The synthesis typically involves multi-step processes, including the formation of the pyridazinone ring followed by the introduction of various substituents. The general synthetic route includes:

  • Formation of the pyridazinone scaffold : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Substitution with fluorophenyl and piperazine groups : These modifications enhance the compound's biological activity.

The compound exhibits several pharmacological properties, primarily through its inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The following activities have been documented:

  • MAO Inhibition : Studies have shown that derivatives containing the 2-fluorophenyl-piperazine moiety significantly inhibit MAO-A and MAO-B activities. For example, certain derivatives demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory effects .
  • Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been investigated in various studies. For instance, derivatives have shown cytotoxic effects against liver and colon cancer cell lines, with specific compounds causing significant cell death at micromolar concentrations .

Pharmacological Studies

Recent research has focused on evaluating the pharmacokinetic profiles and therapeutic potentials of this compound. Key findings include:

  • Selectivity for MAO-B : Compounds derived from this scaffold have shown higher selectivity for MAO-B over MAO-A, making them promising candidates for treating neurodegenerative disorders such as Alzheimer's disease .
  • In Vivo Efficacy : In animal models, certain derivatives exhibited significant reductions in tumor size when administered in therapeutic doses, supporting their potential use in oncology .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of a related pyridazinone derivative in a mouse model of Parkinson's disease. The results indicated that treatment led to reduced neuroinflammation and improved motor function compared to untreated controls .
  • Cancer Treatment : In vitro studies demonstrated that specific derivatives could induce apoptosis in breast cancer cells by activating caspase pathways, suggesting a mechanism for their anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Selectivity
MAO-A InhibitionT31.57Moderate
MAO-B InhibitionT60.013High
CytotoxicityT327.05-
CytotoxicityT6>120-

Table 2: Synthesis Yields of Pyridazinone Derivatives

Compound IDYield (%)
TR157
TR275
TR392
TR485

Q & A

Q. Methodological Approach :

  • Reaction Solvent Selection : Use dichloromethane (DCM) as the solvent for coupling reactions involving piperazine derivatives, as it minimizes side reactions .
  • Catalyst Optimization : Employ triethylamine (TEA) as a base to enhance nucleophilic substitution efficiency during the formation of the piperazine-carbonyl linkage .
  • Temperature Control : Maintain reactions at 0–5°C during acyl chloride formation to prevent decomposition .
  • Purification : Utilize column chromatography with a gradient elution (hexane/ethyl acetate) to isolate the target compound from unreacted intermediates.

Q. Table 1: Synthesis Yield Optimization

ConditionYield (%)Purity (%)Reference
DCM + TEA (0°C)7299
THF + DIPEA (RT)5895

What analytical techniques are recommended for structural characterization?

Q. Methodological Approach :

  • X-ray Crystallography : Resolve the crystal structure to confirm the puckered conformation of the piperazine ring and dihedral angles between aromatic planes (e.g., 28.03° for pyridazinone-phenyl interactions) .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to verify fluorophenyl substitution patterns and 1H^{1}\text{H}-NMR to assess methoxy group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23_{23}H18_{18}F2_2N6_6O) with <2 ppm mass error .

How to design experiments to assess the compound’s inhibitory effects on enzymes like carbonic anhydrase?

Q. Methodological Approach :

  • Enzyme Assay Protocol :
    • Prepare recombinant human carbonic anhydrase isoforms (hCA I/II) and monitor activity via stopped-flow CO2_2 hydration .
    • Test compound concentrations (1 nM–10 µM) in Tris buffer (pH 7.4) with 4-nitrophenyl acetate as a substrate.
    • Calculate IC50_{50} values using non-linear regression analysis and compare to reference inhibitors (e.g., acetazolamide) .
  • Controls : Include 1-(2-fluorophenyl)piperazine derivatives to evaluate the contribution of the fluorophenyl group to inhibitory potency .

How can contradictions in reported biological activity data be resolved?

Q. Methodological Approach :

  • Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and evaluate changes in cytotoxicity or enzyme inhibition to identify critical pharmacophores .
  • Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., OECD guidelines for cytotoxicity testing) .
  • Data Normalization : Account for batch-to-batch variability in compound purity (>98% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. Table 2: Resolving Data Discrepancies

IssueSolutionReference
Variable IC50_{50}Standardize enzyme source/purity
Solubility artifactsUse solubilizing agents (e.g., cyclodextrins)

What computational methods are suitable for studying structure-activity relationships (SAR)?

Q. Methodological Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s fluorophenyl groups and hydrophobic pockets in target proteins (e.g., carbonic anhydrase) .
  • QSAR Modeling : Develop 2D/3D-QSAR models with descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity .
  • Conformational Analysis : Perform density functional theory (DFT) calculations to assess energy-minimized conformers and tautomeric stability .

How to determine the compound’s stability under physiological conditions?

Q. Methodological Approach :

  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Photostability Assessment : Expose to UV light (320–400 nm) and quantify decomposition products (e.g., demethylation or piperazine ring cleavage) .

How to evaluate the compound’s pharmacokinetic properties?

Q. Methodological Approach :

  • In Vitro ADME :
    • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} >1×106^{-6} cm/s indicates high permeability) .
    • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound remaining after 60 minutes via LC-MS/MS .
  • In Vivo Studies : Administer to rodent models (e.g., Sprague-Dawley rats) and measure plasma half-life (t1/2_{1/2}) using non-compartmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.